molecular formula C6H18Br3NSi3 B14477405 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine CAS No. 65109-37-7

1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine

Cat. No.: B14477405
CAS No.: 65109-37-7
M. Wt: 428.18 g/mol
InChI Key: WDVUCCXFYZWSJB-UHFFFAOYSA-N
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Description

1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine is a unique organosilicon compound characterized by the presence of bromine and dimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine typically involves the reaction of 1,1-dimethylsilanamine with brominating agents such as bromine or N-bromosuccinimide. The reaction is carried out under controlled conditions to ensure the selective bromination of the silicon and nitrogen atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon and nitrogen atoms.

    Coupling Reactions: It can be used in coupling reactions to form more complex organosilicon compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or alkoxides in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or peracids.

    Reduction Reactions: May involve reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Yield substituted silanamines with various functional groups.

    Oxidation Reactions: Produce oxidized derivatives of the original compound.

    Reduction Reactions: Result in reduced forms of the compound with altered silicon and nitrogen oxidation states.

Scientific Research Applications

1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing more complex organosilicon compounds.

    Materials Science: Employed in the development of silicon-based materials with unique properties.

    Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine involves its ability to participate in various chemical reactions due to the presence of reactive bromine and dimethylsilyl groups. These groups facilitate the formation of new bonds with other molecules, enabling the compound to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 1-Bromo-N,N,N’,N’-tetramethylboranediamine
  • Bromodimethylborane
  • Tris(dimethylamino)borane

Comparison: 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine is unique due to its specific combination of bromine and dimethylsilyl groups, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry.

Properties

CAS No.

65109-37-7

Molecular Formula

C6H18Br3NSi3

Molecular Weight

428.18 g/mol

IUPAC Name

[[bis[bromo(dimethyl)silyl]amino]-bromo-methylsilyl]methane

InChI

InChI=1S/C6H18Br3NSi3/c1-11(2,7)10(12(3,4)8)13(5,6)9/h1-6H3

InChI Key

WDVUCCXFYZWSJB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(N([Si](C)(C)Br)[Si](C)(C)Br)Br

Origin of Product

United States

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